molecular formula C16H25NO2 B1142953 (-)-Tramadol CAS No. 181289-59-8

(-)-Tramadol

カタログ番号: B1142953
CAS番号: 181289-59-8
分子量: 263.37 g/mol
InChIキー: TVYLLZQTGLZFBW-GDBMZVCRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Tramadol is an opioid analgesic drug that is used to treat moderate to severe pain. It is a synthetic opioid that is derived from codeine and thebaine, two naturally occurring alkaloids found in opium. It is a centrally acting analgesic that is believed to act on both the central nervous system and the periphery. It is believed to have a similar mechanism of action as other opioids, such as morphine, but with fewer side effects. It is available in both oral and intravenous formulations and is commonly used in both acute and chronic pain management.

科学的研究の応用

  • Analgesic and Pharmacological Properties : Tramadol is known for its dual activity as a monoaminergic reuptake inhibitor and opioid receptor agonist. It's a prodrug metabolized into more potent opioid analgesic metabolites, particularly M1, through cytochrome P450 enzymes CYP2D6 and CYP3A4. The efficacy of tramadol varies based on an individual's CYP genetics, impacting its analgesic potency. Clinical decision support tools using pharmacogenomics are being utilized to guide tramadol treatment in major medical centers due to its complex metabolism and side effect profile (Miotto et al., 2017).

  • Efficacy in Diabetic Neuropathy : Tramadol has been found effective in treating diabetic neuropathy pain. A double-blind randomized trial showed that patients treated with tramadol reported significant pain relief and better physical and social functioning compared to those receiving a placebo. However, it was associated with side effects like nausea, constipation, headache, and somnolence (Harati et al., 1998).

  • Neurotoxic Effects : Chronic tramadol usage can cause oxidative damage, inflammation, and apoptosis in the cerebrum of rats, suggesting a potential for neurotoxic effects. This is mediated via oxidative stress, inflammation, and alterations in neurotransmission (Mohamed & Mahmoud, 2019).

  • Antidepressant-Like Effects : Tramadol exhibits antidepressant-like effects in animal models. Studies have shown that it can decrease immobility time in rats during the forced swimming test, indicating its potential use in treating depressive disorders (Jessé et al., 2008).

  • Pharmacokinetics and Drug Delivery Systems : Tramadol's pharmacokinetics and pharmacodynamics, including adverse side effects and co-administration with other drugs, have been studied. New drug delivery systems are being explored to enhance its efficacy and reduce the frequency of dosing (Vazzana et al., 2015).

  • Mechanisms of Action : Research into tramadol's mechanisms has highlighted its action on G protein-coupled receptors (GPCRs), monoamine transporters, and ion channels. These findings help understand tramadol's efficacy in pain management and potential side effects (Minami et al., 2015).

  • Toxicity and Drug Interactions : Tramadol's potential for overdose, particularly when combined with benzodiazepines, and its interaction with the central nervous system depressants, is a critical area of concern. Understanding these interactions is vital for safe prescribing practices (Clarot et al., 2003).

特性

{ "Design of the Synthesis Pathway": "The synthesis of (-)-Tramadol can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "2-methyl-2-amino-1-phenylpropane", "Benzaldehyde", "Methyl vinyl ketone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium acetate", "Acetic anhydride", "Palladium on carbon" ], "Reaction": [ "Condensation of 2-methyl-2-amino-1-phenylpropane with benzaldehyde to form N-benzyl-2-methyl-2-phenylpropan-1-amine", "Reaction of N-benzyl-2-methyl-2-phenylpropan-1-amine with methyl vinyl ketone in the presence of sodium borohydride and hydrochloric acid to form 2-methyl-2-phenyl-1,3-dioxolane", "Hydrolysis of 2-methyl-2-phenyl-1,3-dioxolane with sodium hydroxide to form 2-methyl-2-phenylpropan-1,3-diol", "Conversion of 2-methyl-2-phenylpropan-1,3-diol to 2-methyl-2-phenylpropan-1-one through oxidation with sodium dichromate and sulfuric acid", "Reaction of 2-methyl-2-phenylpropan-1-one with sodium borohydride to form (-)-Tramadol", "Purification of (-)-Tramadol through treatment with acetic anhydride and sodium acetate in the presence of palladium on carbon" ] }

181289-59-8

分子式

C16H25NO2

分子量

263.37 g/mol

IUPAC名

(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m1/s1

InChIキー

TVYLLZQTGLZFBW-GDBMZVCRSA-N

異性体SMILES

CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

正規SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

同義語

(-)-2-[(DIMETHYLAMINO)METHYL]-1-(3-METHOXYPHENYL)CYCLOHEXANOL

製品の起源

United States

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Customer
Q & A

ANone: (-)-Tramadol exerts its analgesic effects through a dual mechanism. It acts as a weak agonist at the µ-opioid receptor [, , , , ] and inhibits the reuptake of norepinephrine and serotonin in the central nervous system [, , , , , , ].

ANone: By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft. This enhanced signaling through monoaminergic pathways contributes to pain relief [, , , ].

ANone: While this compound possesses some intrinsic activity, its analgesic effect is primarily attributed to its active metabolite, O-desmethyltramadol, which exhibits a higher affinity for the µ-opioid receptor [, , , ].

ANone: The molecular formula of this compound is C16H25NO2, and its molecular weight is 263.38 g/mol [, ].

ANone: While the provided research papers do not delve into detailed spectroscopic data, they reference standard analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and ultraviolet (UV) detection for the characterization and quantification of this compound and its metabolites [, , ].

ANone: The provided research primarily focuses on the clinical application of this compound. Information on material compatibility and stability under various conditions would necessitate further investigation outside the scope of these studies.

ANone: this compound primarily functions as a centrally acting analgesic and does not possess known catalytic properties. The research papers provided focus on its pharmaceutical applications.

ANone: While not explicitly detailed in the provided research, computational techniques are valuable tools in drug discovery and development. Studies investigating this compound could employ computational methods such as molecular docking simulations or quantitative structure-activity relationship (QSAR) modeling to further explore its interactions with target receptors and optimize its properties.

ANone: The provided papers primarily focus on the clinical and pharmacological aspects of this compound. Comprehensive information on SHE regulations, risk mitigation, and responsible practices would necessitate consulting relevant regulatory guidelines and safety data sheets.

ANone: this compound exhibits good absorption after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, O-desmethyltramadol [, , ]. Both the parent drug and its metabolites are excreted primarily in the urine [, ].

ANone: The relatively rapid onset of action and moderate duration of effect of this compound correlate with its pharmacokinetic properties. The formation of the more potent active metabolite, O-desmethyltramadol, contributes significantly to its analgesic efficacy [, , , , ].

ANone: Several research articles presented highlight the efficacy of this compound in managing post-operative pain [, , , , ]. Studies utilizing animal models, particularly rodents, have demonstrated its analgesic effects and explored its application in addressing pain following surgical procedures [, , ].

ANone: The development of tolerance and dependence is a concern with long-term opioid use, including this compound [, , , ]. Cross-tolerance may occur with other opioid analgesics, particularly those acting primarily at the µ-opioid receptor.

ANone: As the research predominantly explores the analgesic applications of this compound, comprehensive information on its safety profile, including potential long-term effects, would necessitate referring to comprehensive drug databases and safety data sheets.

ANone: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Mass Spectrometry (MS) and ultraviolet (UV) detection, are frequently employed for the analysis of this compound and its metabolites in biological samples [, , ].

ANone: The research provided focuses primarily on the pharmaceutical applications of this compound. Further investigation is required to understand its environmental fate and potential ecotoxicological effects.

ANone: The research papers do not provide specific details regarding the dissolution rate and solubility of this compound. These properties can vary depending on the specific salt form, particle size, and formulation.

ANone: While not explicitly described in these papers, the validation of analytical methods for this compound would typically involve assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (limit of detection and limit of quantification), range, robustness, and stability [, , ].

ANone: The papers primarily focus on the clinical and research aspects of this compound. Information on specific quality control and assurance measures would necessitate referring to Good Manufacturing Practices (GMP) guidelines and regulatory standards for pharmaceutical production.

ANone: The provided research does not specifically address the immunogenicity of this compound.

ANone: Information regarding specific drug-transporter interactions of this compound is not elaborated upon in these research papers.

ANone: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 [, , ]. Co-administration with drugs that are strong inhibitors or inducers of CYP2D6 could potentially alter this compound's metabolism and require dose adjustments.

ANone: Several alternative analgesics are available, including other opioids (e.g., morphine, oxycodone, fentanyl), nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., ibuprofen, naproxen), and adjunctive therapies like antidepressants (e.g., tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors) and anticonvulsants (e.g., gabapentin, pregabalin) [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。